7,9-Dibromo-5-(4-methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7,9-DI-BR-5-(4-ME-PH)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-DI-BR-5-(4-ME-PH)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo-benzoxazine core, followed by the introduction of bromine, methylphenyl, and thienyl groups through various substitution reactions. Common reagents used in these steps include brominating agents, Grignard reagents, and thiophene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7,9-DI-BR-5-(4-ME-PH)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 7,9-DI-BR-5-(4-ME-PH)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its heterocyclic structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,9-DI-BR-5-(4-ME-PH)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo-benzoxazine derivatives, such as:
- 7,9-DI-BR-5-(4-ME-PH)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE
- 7,9-DI-BR-5-(4-ME-PH)-2-(2-PYRROLYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE
Uniqueness
The uniqueness of 7,9-DI-BR-5-(4-ME-PH)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE lies in its specific substituents, which can impart distinct chemical and biological properties. For example, the thienyl group might enhance its electronic properties, while the bromine atoms could facilitate further functionalization.
Properties
Molecular Formula |
C21H16Br2N2OS |
---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
7,9-dibromo-5-(4-methylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H16Br2N2OS/c1-12-4-6-13(7-5-12)21-25-18(11-17(24-25)19-3-2-8-27-19)15-9-14(22)10-16(23)20(15)26-21/h2-10,18,21H,11H2,1H3 |
InChI Key |
NESUHXJMCDZHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC(=C5)Br)Br |
Origin of Product |
United States |
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